molecular formula C9H12O2 B13940393 Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 63379-11-3

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No.: B13940393
CAS No.: 63379-11-3
M. Wt: 152.19 g/mol
InChI Key: YERHEQLEVHZOLV-UHFFFAOYSA-N
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Description

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry. The compound’s structure consists of a bicyclo[2.2.1]heptene ring system with a methyl ester functional group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl-3-bromopropiolate. This reaction is highly regioselective and produces the desired bicyclic compound . The reaction conditions often involve the use of a solvent such as chloroform and a catalyst like silver nitrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A similar bicyclic compound without the ester functional group.

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: An ester derivative with an ethyl group instead of a methyl group.

    Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: A trimethyl-substituted derivative.

Uniqueness

Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its specific ester functional group at the 7-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research applications.

Properties

CAS No.

63379-11-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-2-3-7(8)5-4-6/h2-3,6-8H,4-5H2,1H3

InChI Key

YERHEQLEVHZOLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC1C=C2

Origin of Product

United States

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